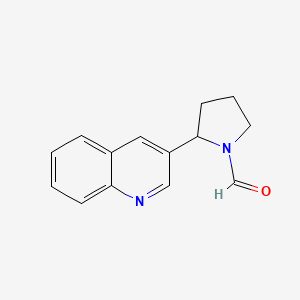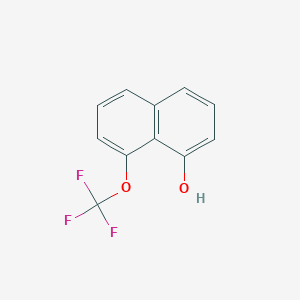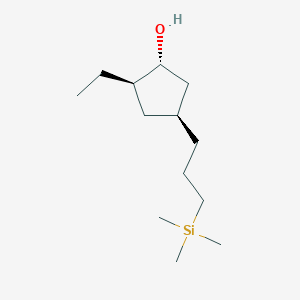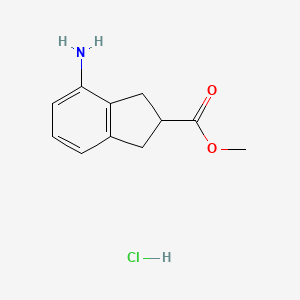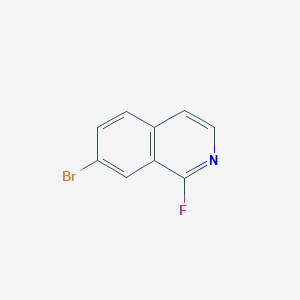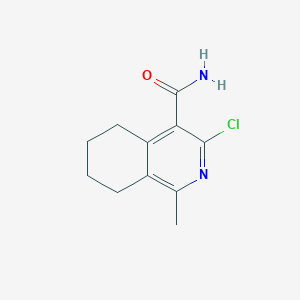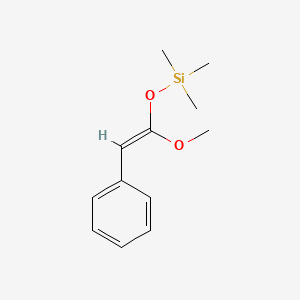
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18O2Si. It is known for its unique structure, which includes a methoxy group, a phenyl group, and a trimethylsilane group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the reaction of trimethylsilyl chloride with (E)-1-methoxy-2-phenylvinyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can participate in hydrophobic interactions, while the methoxy and phenyl groups can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-((1-Methoxy-2-phenylvinyl)oxy)dimethylsilane
- (E)-((1-Methoxy-2-phenylvinyl)oxy)ethylsilane
- (E)-((1-Methoxy-2-phenylvinyl)oxy)propylsilane
Uniqueness
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C12H18O2Si |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
[(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+ |
InChI Key |
OBSDFVRTHOESNN-ZRDIBKRKSA-N |
Isomeric SMILES |
CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C |
Canonical SMILES |
COC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


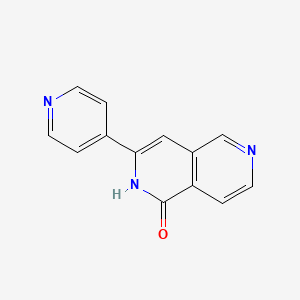



![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
